molecular formula C28H26N4O3S2 B11445455 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11445455
M. Wt: 530.7 g/mol
InChI Key: LDTOQJNNKGDOSB-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that features a combination of pyrazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be done by reacting a thioamide with a haloketone in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the acetamide moiety. This can be achieved through a series of condensation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound is being studied for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

    Biological Studies: The compound can be used as a probe to study the biological pathways involved in cancer progression.

    Industrial Applications: The compound may have applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets in cancer cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular pathways are still under investigation, but it is thought to involve the inhibition of kinases and other signaling proteins.

Comparison with Similar Compounds

2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of pyrazole, thiazole, and acetamide moieties in This compound

Properties

Molecular Formula

C28H26N4O3S2

Molecular Weight

530.7 g/mol

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C28H26N4O3S2/c1-35-21-13-11-18(12-14-21)23-16-24(19-7-4-3-5-8-19)32(31-23)28-30-27(34)25(37-28)17-26(33)29-20-9-6-10-22(15-20)36-2/h3-15,24-25H,16-17H2,1-2H3,(H,29,33)

InChI Key

LDTOQJNNKGDOSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC(=CC=C5)SC

Origin of Product

United States

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